

Application Notes and Protocols for DS21360717

In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS21360717

Cat. No.: B10815245

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Introduction

DS21360717 is a potent, orally active inhibitor of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in the progression and metastasis of various cancers.[1] Developed by Daiichi Sankyo Co., Ltd., this pyrido-pyridazinone derivative has demonstrated antitumor activity in preclinical models.[2][3] These application notes provide detailed protocols for the in vivo administration and evaluation of **DS21360717** in subcutaneous tumor models, compiled from published research.

Chemical and Physical Properties

Identifier	Value	Reference
Compound Name	DS21360717	[2][4]
CAS Number	2304654-43-9	[5][6]
Molecular Formula	C ₂₁ H ₂₃ N ₇ O	[5][6]
Molecular Weight	389.45 g/mol	[6]
Target	FER tyrosine kinase	[4][7][8]
Activity	IC ₅₀ = 0.49 nM	[1][9]

In Vivo Dosage and Administration Summary

DS21360717 has been evaluated in mice for both its pharmacokinetic profile and its antitumor efficacy in subcutaneous tumor models. The following tables summarize the reported dosing regimens.

Pharmacokinetic Studies

Animal Model	Administration Route	Dosage	Vehicle	Observations	Reference
BALB/c mice	Intravenous (IV)	1 mg/kg	Not Specified	Pharmacokinetic profiling	
BALB/c mice	Oral (PO)	10 mg/kg	Not Specified	Assessment of bioavailability	

Antitumor Efficacy Studies

Animal Model	Tumor Model	Administration Route	Dosage	Schedule	Observations	Reference
Nude Mice	Ba/F3-FER Subcutaneous Xenograft	Oral (PO)	100 mg/kg	Once daily (qd)	Insufficient for tumor regression (Stable Disease), slight body weight loss observed.	

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Tumor Model

This protocol provides a general framework for establishing a subcutaneous tumor model, which can be adapted for specific cell lines, such as the Ba/F3-FER model used in **DS21360717** studies.

Materials:

- Cancer cell line (e.g., Ba/F3-FER)
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Matrigel (or other appropriate extracellular matrix)
- Immunocompromised mice (e.g., nude mice)
- Syringes and needles (e.g., 27-gauge)
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)

Procedure:

- **Cell Culture:** Culture the selected cancer cell line under standard conditions to achieve a sufficient number of cells for injection.
- **Cell Preparation:** On the day of injection, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (typically at a 1:1 ratio) at the desired concentration. Keep cells on ice to prevent Matrigel solidification.
- **Animal Preparation:** Anesthetize the mice using a suitable anesthetic.
- **Subcutaneous Injection:** Inject the cell suspension (typically 100-200 μ L) subcutaneously into the flank of the mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be

calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Staging: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Protocol 2: In Vivo Antitumor Efficacy Study of DS21360717

This protocol outlines the procedure for evaluating the antitumor effects of **DS21360717** in a subcutaneous tumor model.

Materials:

- Tumor-bearing mice (from Protocol 1)
- **DS21360717**
- Vehicle for drug formulation (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers
- Scale for body weight measurement

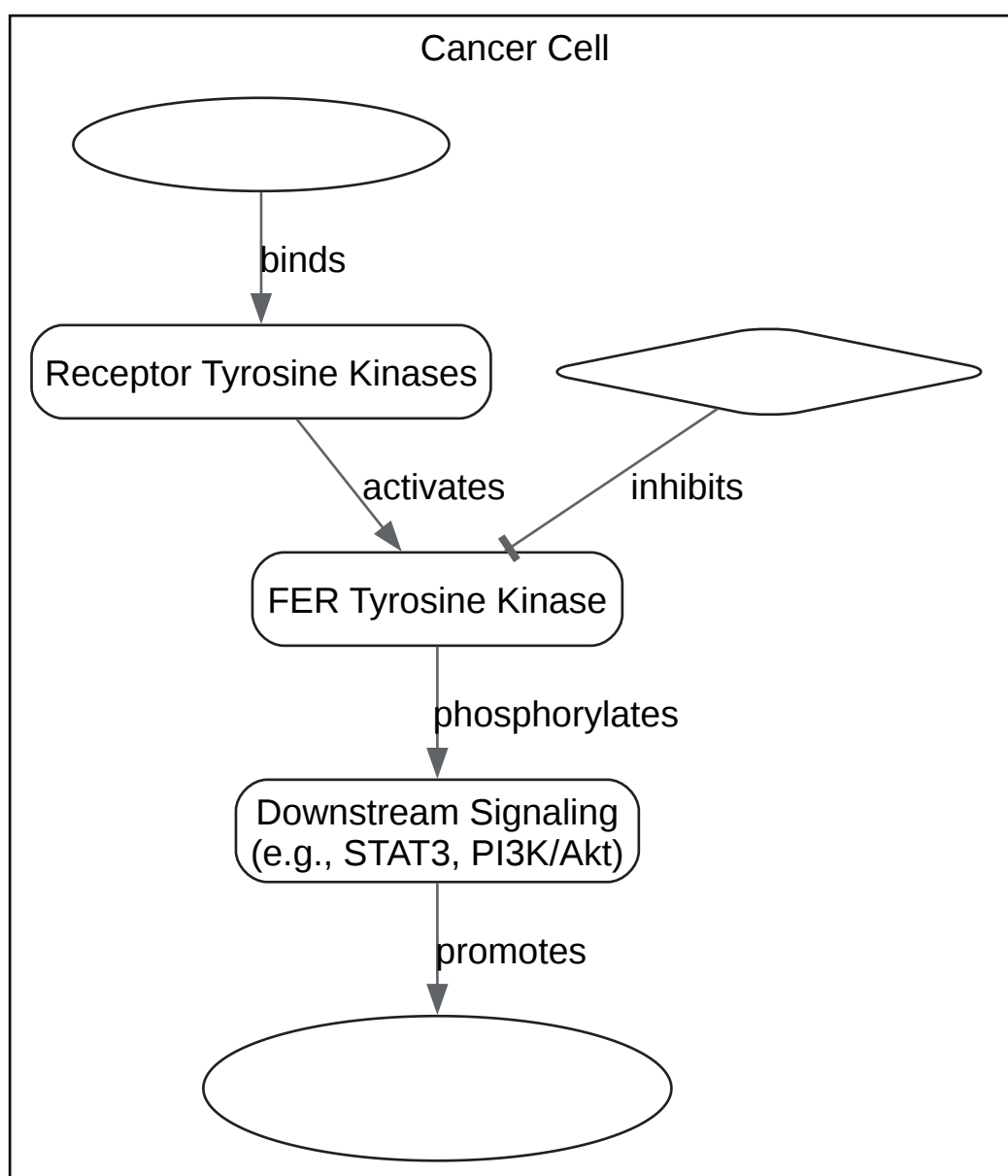
Procedure:

- Drug Preparation: Prepare the dosing formulation of **DS21360717** in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose).
- Administration: Administer **DS21360717** or vehicle control to the respective groups of mice via oral gavage. The administration schedule reported for efficacy was once daily.
- Monitoring:
 - Measure tumor volume with calipers every 2-3 days.
 - Record the body weight of each mouse at regular intervals to monitor for toxicity.

- Observe the general health and behavior of the animals daily.
- Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified maximum size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

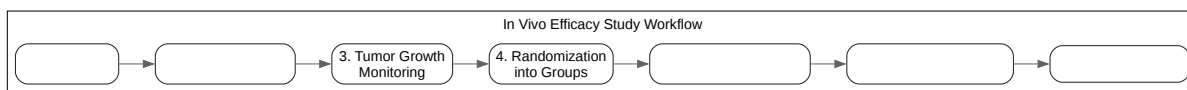
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **DS21360717** and the general workflow for in vivo efficacy studies.



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Caption: Mechanism of action of **DS21360717**.



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Caption: Experimental workflow for in vivo efficacy studies.

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